3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid
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Description
The compound “3-(5-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .Scientific Research Applications
Corrosion Inhibition
One significant application of benzimidazole derivatives, closely related to the chemical , involves their use as corrosion inhibitors for mild steel in sulfuric acid environments. Studies have demonstrated that these derivatives effectively protect mild steel surfaces by forming a protective layer, as evidenced by increased charge transfer resistance, polarization studies revealing mixed-type behavior, and surface analysis through scanning electron microscopy (SEM) (Ammal, Prajila, & Joseph, 2018).
Anti-cancer Properties
Another application is in the realm of medicinal chemistry, where conjugates of benzimidazole derivatives exhibit Pin1 inhibitory activity and anti-proliferative effects against prostate cancer cells. These compounds have shown promise in inhibiting the growth of cancer cells, with some demonstrating significant efficacy in preliminary studies (Li et al., 2017). Further, benzimidazole–thiazole derivatives have been synthesized and tested for their anticancer activities against various cancer cell lines, indicating the potential for these compounds as therapeutic agents (Nofal et al., 2014).
Anti-inflammatory Activity
The synthesis of novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones and their evaluation for in vitro anti-inflammatory activity showcase the potential pharmaceutical application of benzimidazole derivatives in treating inflammation (Reddy & Saini, 2013).
Chiroptical Properties
Research into the synthesis and chiroptical properties of derivatives, such as (-)-(S)-2-chloro-3-(5-imidazolyl)propanol, derived from benzimidazole compounds, reveals their potential application in the study of optical activity and the development of optically active materials (Beyerman et al., 2010).
Properties
IUPAC Name |
3-(5-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(2)16-11-4-3-9(14)7-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPZMULRCEUDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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